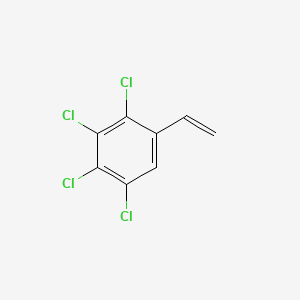
Benzene, ethenyl-, tetrachloro deriv.
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, ethenyl-, tetrachloro deriv., also known as tetrachlorostyrene, is a derivative of benzene where four chlorine atoms are substituted onto the benzene ring along with an ethenyl group. This compound is part of the larger family of chlorinated aromatic hydrocarbons, which are known for their diverse applications in various fields due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzene, ethenyl-, tetrachloro deriv. typically involves the chlorination of styrene. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions often include maintaining a controlled temperature to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where styrene is reacted with chlorine gas in a reactor equipped with temperature control and efficient mixing. The product is then purified through distillation or recrystallization to obtain the desired tetrachlorinated derivative.
Types of Reactions:
Oxidation: Benzene, ethenyl-, tetrachloro deriv. can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the removal of chlorine atoms or reduction of the ethenyl group.
Substitution: Electrophilic substitution reactions are common for this compound, where the chlorine atoms can be replaced by other substituents such as nitro groups or alkyl groups using reagents like nitric acid or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nitric acid, alkyl halides, Lewis acids as catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, aldehydes.
Reduction: Dechlorinated products, alkanes.
Substitution: Nitro derivatives, alkylated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, ethenyl-, tetrachloro deriv. has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of benzene, ethenyl-, tetrachloro deriv. involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as enzyme inhibition or activation of signaling pathways.
Comparación Con Compuestos Similares
Tetrachlorobenzene: Similar in structure but lacks the ethenyl group.
Trichlorostyrene: Contains three chlorine atoms and an ethenyl group.
Pentachlorobenzene: Contains five chlorine atoms but no ethenyl group.
Uniqueness: Benzene, ethenyl-, tetrachloro deriv. is unique due to the presence of both the ethenyl group and four chlorine atoms, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with other chlorinated benzene derivatives.
Propiedades
Número CAS |
71489-58-2 |
|---|---|
Fórmula molecular |
C8H4Cl4 |
Peso molecular |
241.9 g/mol |
Nombre IUPAC |
1,2,3,4-tetrachloro-5-ethenylbenzene |
InChI |
InChI=1S/C8H4Cl4/c1-2-4-3-5(9)7(11)8(12)6(4)10/h2-3H,1H2 |
Clave InChI |
ZZJOHDHIBGSYCC-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC(=C(C(=C1Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


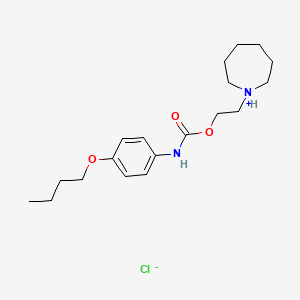

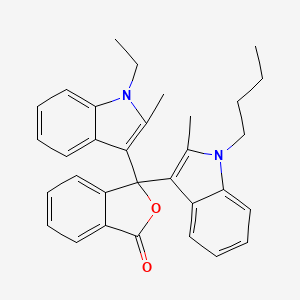




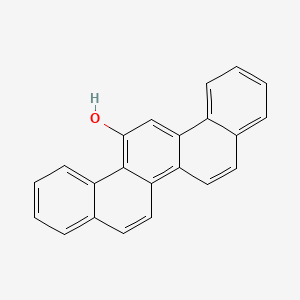

![7-[(Z)-prop-1-enyl]-5,6-dihydro-4H-1-benzofuran-2-one](/img/structure/B13752833.png)
![1-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1,2,3,4-tetrahydro-6-methoxyquinolinium chloride](/img/structure/B13752839.png)

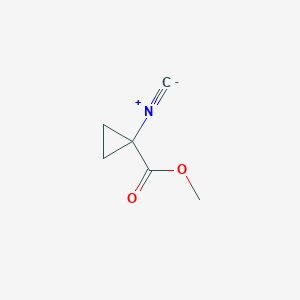
![2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine](/img/structure/B13752867.png)
